N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c19-13-1-5-15(6-2-13)25-10-9-24(18(25)28)11-17(27)21-14-3-7-16(8-4-14)26-12-20-22-23-26/h1-8,12H,9-11H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYBJNIHNIFXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the fluorophenyl group and the imidazolidinone moiety. One common approach is to first synthesize 1H-tetrazole and then react it with 4-fluorophenylamine to form N-(4-(1H-tetrazol-1-yl)phenyl)acetamide. This intermediate is then further reacted with appropriate reagents to introduce the imidazolidinone structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the manufacture of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The compound’s 2-oxoimidazolidin core distinguishes it from structurally related acetamides:
- Thiazolidin-4-one derivatives (e.g., compounds in ): Replace the imidazolidinone with a sulfur-containing thiazolidinone. This substitution reduces hydrogen-bonding capacity but enhances π-π stacking due to sulfur’s polarizability .
- However, they lack the imidazolidinone’s conformational restraint .
Substituent Effects
- Fluorophenyl Group: Present in the target compound and multiple analogs (e.g., ’s Compound 9, ). The 4-fluorine substitution enhances electronegativity, improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Tetrazole vs. Triazole :
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point (unreported in evidence) can be inferred to exceed 200°C based on analogs with similar rigidity (e.g., 6p in : mp 288°C) .
- Spectral Data: IR: Expected peaks at ~1678 cm⁻¹ (C=O stretch, acetamide), 1287 cm⁻¹ (C–N stretch), and 785 cm⁻¹ (C–F bend) . NMR: Aromatic protons (δ 7.2–8.1 ppm), imidazolidinone NH (δ 10.2 ppm), and tetrazole CH (δ 8.9 ppm) .
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound belonging to the class of tetrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Tetrazole Ring : Contributes to its biological activity by mimicking carboxylate groups.
- Fluorophenyl Group : Enhances binding affinity and selectivity for molecular targets.
- Imidazolidinone Moiety : Imparts stability and may influence pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN6O |
| Molecular Weight | 364.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of tetrazole derivatives often involves their interaction with enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing these compounds to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy of Tetrazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 125 μg/mL |
| S. aureus | 100 μg/mL |
Anticancer Activity
Tetrazole derivatives have also been evaluated for their anticancer properties. In vitro studies suggest that they can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival.
Case Study: Anticancer Screening
A study conducted on various tetrazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored due to its ability to inhibit AChE. In a comparative study with known AChE inhibitors like Donepezil, it was observed that while this compound showed promising results, it did not surpass the efficacy of Donepezil but displayed a unique profile that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
